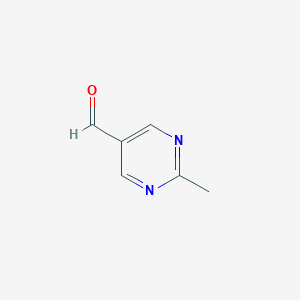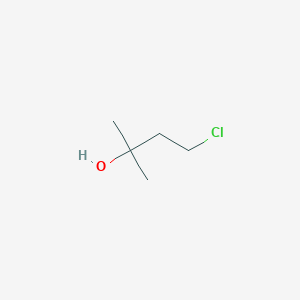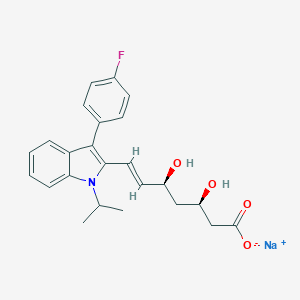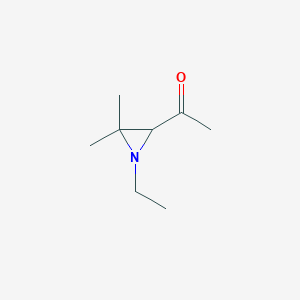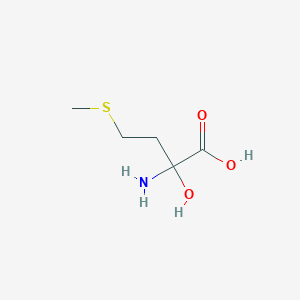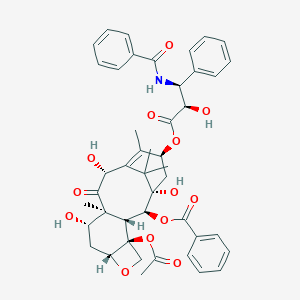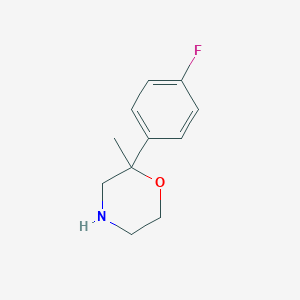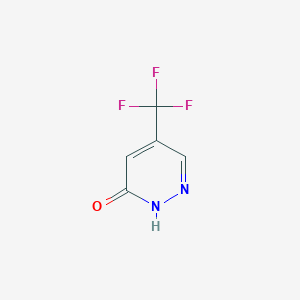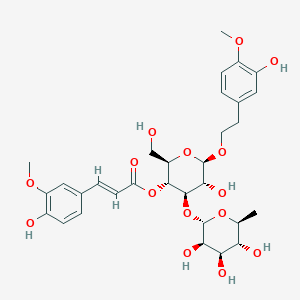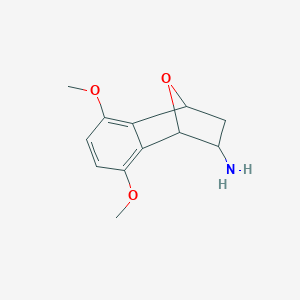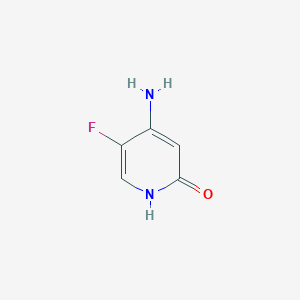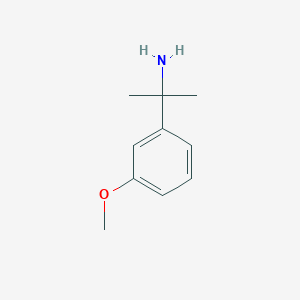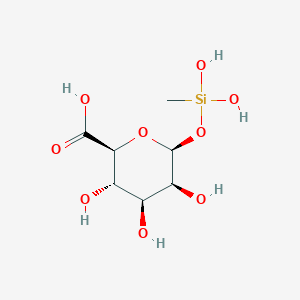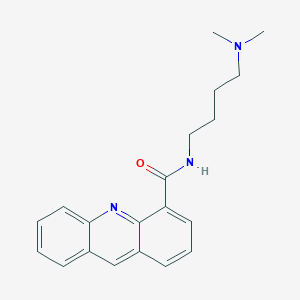
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-, also known as 4-ABA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be synthesized in the laboratory and has a range of applications in biochemistry and physiology.
作用機序
The mechanism of action of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is based on its ability to bind to proteins and small molecules. It has been shown to bind to the active site of enzymes, altering their activity. It can also bind to DNA, causing changes in its conformation and function. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is also known to interact with other small molecules, such as calcium ions, affecting their activity in cells.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- vary depending on the system being studied. In general, it has been shown to alter the activity of enzymes, affect the conformation of DNA, and modulate the activity of small molecules in cells. It has also been shown to affect the behavior of cells and tissues in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in lab experiments is its fluorescent properties. It can be easily detected and tracked in real-time, allowing researchers to monitor its activity and movement. It is also a relatively small molecule, making it easy to incorporate into peptides and proteins. However, one limitation of using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research. One area of interest is the development of new fluorescent probes based on 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)-. Researchers are also exploring new applications for 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in the study of enzymes, DNA, and small molecules. Additionally, there is interest in using 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in vivo to study the behavior of cells and tissues in real-time. Overall, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
Conclusion
In conclusion, 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is a versatile fluorescent probe that has many applications in scientific research. Its ability to bind to proteins, small molecules, and DNA makes it a valuable tool for studying a wide range of biological systems. While there are limitations to its use, the future of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- in scientific research looks promising, with many potential applications yet to be explored.
合成法
The synthesis of 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- involves the reaction of 4-acridinecarboxamide with N,N-dimethylbutylamine in the presence of a catalyst. The reaction yields 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be carried out in most organic chemistry laboratories.
科学的研究の応用
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- is widely used as a fluorescent probe in scientific research. It has been used to study the binding of small molecules to proteins, the localization of proteins within cells, and the activity of enzymes. 4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- can be incorporated into peptides and proteins, allowing researchers to track their movement and activity in real-time. It has also been used to study the behavior of cells and tissues in vitro and in vivo.
特性
CAS番号 |
106626-58-8 |
|---|---|
製品名 |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC名 |
N-[4-(dimethylamino)butyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O/c1-23(2)13-6-5-12-21-20(24)17-10-7-9-16-14-15-8-3-4-11-18(15)22-19(16)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3,(H,21,24) |
InChIキー |
XNPDBHPDWFZJDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
正規SMILES |
CN(C)CCCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
その他のCAS番号 |
106626-58-8 |
同義語 |
4-Acridinecarboxamide, N-(4-(dimethylamino)butyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



